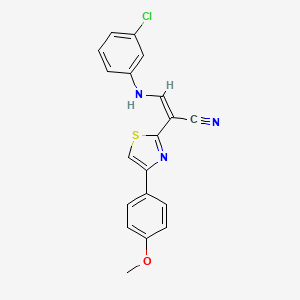
(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile” is a chemical compound with the molecular formula C19H14ClN3OS and a molecular weight of 367.851. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are general methods for synthesizing similar thiazole derivatives2. For instance, one method involves a one-pot three-component synthesis using 2-amino-5-chlorophenol with different aldehydes in N,N-dimethylformamide (DMF) and glacial AcOH as a catalyst3.Molecular Structure Analysis
The molecular structure of this compound was confirmed by its physicochemical properties and spectroanalytical data4. However, the specific details about the molecular structure of this compound are not available in the retrieved information.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been studied for their reactivity5.Physical And Chemical Properties Analysis
This compound has a molecular weight of 367.851. Unfortunately, the specific physical and chemical properties of this compound are not available in the retrieved information.Applications De Recherche Scientifique
Chlorophenols and Environmental Remediation
Research into chlorophenols, which are structurally related to the chlorophenyl part of the compound, has been significant due to their widespread use and environmental impact. Studies on "Degradation of Chlorinated Phenols by Zero Valent Iron and Bimetals of Iron" explore efficient methods for the dechlorination and removal of chlorophenols from the environment, highlighting the potential for environmental remediation technologies (Gunawardana, Singhal, & Swedlund, 2011).
Acrylamide in Food Science
The component acrylonitrile in the compound is structurally related to acrylamide, a substance formed in food during high-temperature cooking processes. Studies like "Chemistry, biochemistry, and safety of acrylamide. A review" provide comprehensive insights into the formation, analysis, and mitigation strategies of acrylamide in food, underscoring its significance in food safety and public health (Friedman, 2003).
Pharmaceutical Applications of Thiazol Derivatives
The thiazol component of the compound is of particular interest in pharmaceutical research due to its presence in a wide range of biologically active molecules. "The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles" review highlights the chemical and biological properties of thiazol derivatives, including their application in developing new therapeutic agents with activities such as anti-inflammatory and antioxidant properties (Abdurakhmanova et al., 2018).
Environmental Estrogens and Endocrine Disruptors
Methoxychlor, related to the methoxyphenyl group, is an example of an environmental estrogen. Studies on methoxychlor, such as "Methoxychlor as a model for environmental estrogens," explore its proestrogenic activity and effects on fertility and development, highlighting concerns over endocrine disruptors in the environment (Cummings, 1997).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the retrieved information. However, it’s important to note that this compound is not intended for human or veterinary use and is available for research use only1.
Orientations Futures
While the future directions for this specific compound are not mentioned in the retrieved information, compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been the subject of considerable interest for designing new antitumor agents3. This suggests that there could be potential for further research into the therapeutic applications of this compound.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, further research and analysis would be required.
Propriétés
IUPAC Name |
(Z)-3-(3-chloroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-24-17-7-5-13(6-8-17)18-12-25-19(23-18)14(10-21)11-22-16-4-2-3-15(20)9-16/h2-9,11-12,22H,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBOMTMWRWTOMC-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2733949.png)
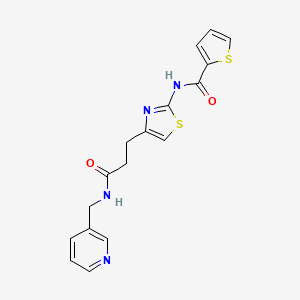
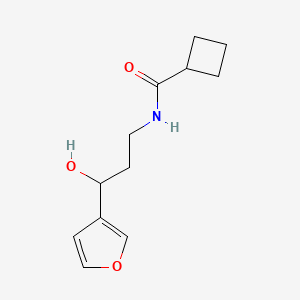
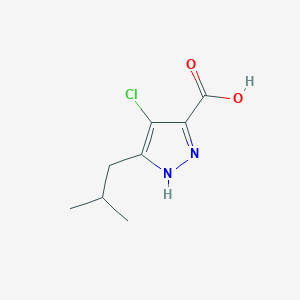
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2733955.png)
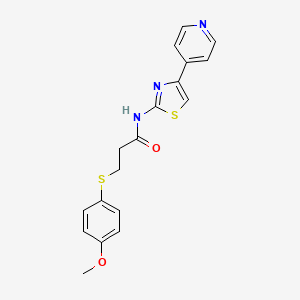
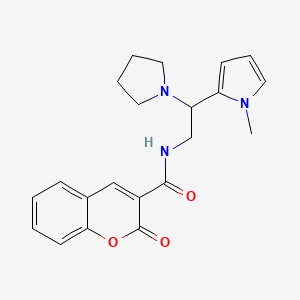

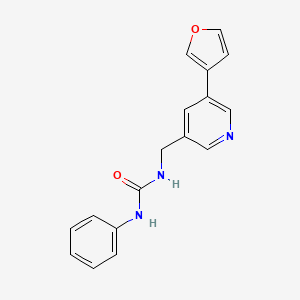
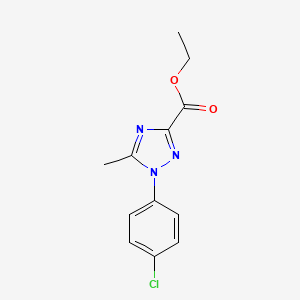
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2733964.png)
![2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2733966.png)
![2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2733969.png)
![7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733972.png)